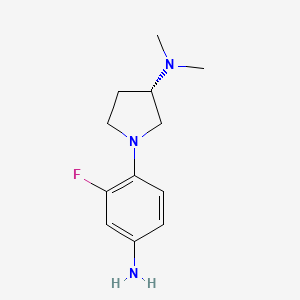
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine is a chiral compound that features a pyrrolidine ring substituted with a 4-amino-2-fluorophenyl group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-amino-2-fluorobenzaldehyde.
Formation of Pyrrolidine Ring: The aldehyde is then subjected to a reductive amination reaction with N,N-dimethylamine and a suitable reducing agent such as sodium triacetoxyborohydride.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as cost-effective reagents and catalysts, are typically employed.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium thiolate or primary amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding phenyl derivative.
Substitution: Formation of substituted derivatives with thiol or amine groups.
Scientific Research Applications
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine: The enantiomer of the compound with different pharmacological properties.
1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine: The racemic mixture of the compound.
4-Amino-2-fluorophenyl thiocyanate: A structurally related compound with different functional groups.
Uniqueness
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C12H18FN3 |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(3S)-1-(4-amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18FN3/c1-15(2)10-5-6-16(8-10)12-4-3-9(14)7-11(12)13/h3-4,7,10H,5-6,8,14H2,1-2H3/t10-/m0/s1 |
InChI Key |
NUOMYIPHFZUPIF-JTQLQIEISA-N |
Isomeric SMILES |
CN(C)[C@H]1CCN(C1)C2=C(C=C(C=C2)N)F |
Canonical SMILES |
CN(C)C1CCN(C1)C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















